molecular formula C9H12OS B169187 3,5-Dimethyl-4-methoxythiophenol CAS No. 140131-92-6

3,5-Dimethyl-4-methoxythiophenol

Cat. No.: B169187
CAS No.: 140131-92-6
M. Wt: 168.26 g/mol
InChI Key: QBWMTSFFLQROAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxythiophenol typically involves the thiolation of 3,5-dimethyl-4-methoxybenzene. One common method includes the reaction of 3,5-dimethyl-4-methoxybenzene with sulfur and a reducing agent such as sodium borohydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxythiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-methoxythiophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxythiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications where specific functional groups are required .

Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWMTSFFLQROAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374400
Record name 3,5-Dimethyl-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140131-92-6
Record name 3,5-Dimethyl-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140131-92-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4-methoxythiophenol
Reactant of Route 2
3,5-Dimethyl-4-methoxythiophenol
Reactant of Route 3
3,5-Dimethyl-4-methoxythiophenol
Reactant of Route 4
3,5-Dimethyl-4-methoxythiophenol
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-4-methoxythiophenol
Reactant of Route 6
3,5-Dimethyl-4-methoxythiophenol

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